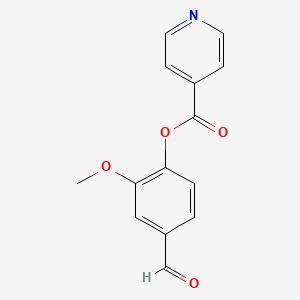

4-Formyl-2-methoxyphenyl pyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-18-13-8-10(9-16)2-3-12(13)19-14(17)11-4-6-15-7-5-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQIGWNGJQCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248506 | |

| Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379727-11-4 | |

| Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379727-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate, the most logical strategic disconnection is at the ester linkage (C-O bond), as this is a reliable and common bond-forming reaction.

This primary disconnection breaks the molecule into two key synthons: a phenolic component and a pyridine (B92270) carboxylic acid derivative.

Disconnection 1 (Ester C-O bond): This leads to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and an activated form of isonicotinic acid (pyridine-4-carboxylic acid). Vanillin is an ideal precursor as it provides the required 4-formyl-2-methoxyphenyl backbone. The corresponding reagent for the isonicotinic acid synthon is typically its more reactive acyl chloride derivative, isonicotinoyl chloride. This approach is synthetically efficient as it connects the two complex fragments in a single, high-yielding step.

The forward synthesis, therefore, involves the acylation of the phenolic hydroxyl group of vanillin with isonicotinoyl chloride. This strategy is advantageous due to the high reactivity of acyl chlorides towards phenols, often requiring mild conditions.

Development of Novel Esterification Routes and Reaction Optimizations

The synthesis of 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate is most directly achieved via the esterification of vanillin with isonicotinoyl chloride. The optimization of this reaction focuses on maximizing yield and purity by carefully selecting catalysts, reaction conditions, and purification methods. A common procedure involves reacting vanillin with isonicotinoyl chloride in the presence of a base, such as pyridine, which acts as both a catalyst and an acid scavenger for the hydrochloric acid byproduct.

| Starting Material | Reagent | Catalyst/Base | Solvent | Typical Yield |

| Vanillin | Isonicotinoyl chloride | Pyridine | Dichloromethane (DCM) or Chloroform | High |

| Vanillin | Isonicotinic acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP) | Dichloromethane (DCM) | Good to High |

This table is interactive and represents common esterification routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.netekb.egsciepub.com In the context of esterification, microwave irradiation can significantly reduce the reaction time from hours to minutes. researchgate.netsciepub.com The principle lies in the efficient heating of polar molecules through dipole rotation, leading to a rapid increase in internal temperature and pressure within a sealed reaction vessel.

For the synthesis of this compound, a potential microwave-assisted protocol would involve:

Mixing vanillin, isonicotinoyl chloride, and a catalytic amount of a suitable base in a microwave-safe vial.

Irradiating the mixture in a dedicated microwave reactor at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

Monitoring the reaction progress by thin-layer chromatography (TLC).

This method offers several advantages over conventional heating, including uniform heating, reduced side product formation, and enhanced reaction rates, which collectively contribute to yield enhancement. researchgate.net

The esterification of a phenol (B47542) (like vanillin) with an acyl chloride is typically facilitated by a base catalyst. niscpr.res.inucalgary.ca Pyridine is a commonly used catalyst in this transformation. mdpi.com Its role is twofold: it acts as a nucleophilic catalyst and as a base to neutralize the HCl generated during the reaction.

Mechanism of Pyridine Catalysis:

Nucleophilic Catalysis: The lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. This is a rapid and reversible step.

Formation of a Reactive Intermediate: This attack forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the initial acyl chloride.

Nucleophilic Attack by Phenol: The phenolic hydroxyl group of vanillin, a weaker nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium salt.

Product Formation: The tetrahedral intermediate collapses, eliminating the pyridine catalyst and forming the final ester product, this compound. The protonated pyridine (pyridinium hydrochloride) is formed as a byproduct. researchgate.net

Other catalysts such as 4-(Dimethylamino)pyridine (DMAP) are often used in smaller quantities alongside a stoichiometric base like triethylamine. DMAP is a hypernucleophilic acylation catalyst that functions similarly to pyridine but is much more effective, leading to faster reaction rates. organic-chemistry.org Lewis acids like TiO2 have also been reported as efficient, reusable catalysts for the esterification of phenols under solvent-free conditions. niscpr.res.in

Functional Derivatization of this compound

The presence of the aldehyde (formyl) group provides a reactive handle for a variety of functional derivatizations, allowing for the synthesis of a diverse library of related compounds.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). ekb.egresearchgate.net This reaction typically involves heating the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step.

The general reaction is as follows:

this compound + R-NH₂ → (Pyridine-4-carbonyloxy)-methoxyphenyl-CH=N-R + H₂O

A wide range of primary amines can be used, including aliphatic and aromatic amines, to generate a variety of imino derivatives. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for creating molecules with diverse electronic and structural properties.

| Aldehyde Substrate | Amine Reagent | Product Type |

| This compound | Aromatic Amines (e.g., aniline) | Aromatic Schiff Base |

| This compound | Aliphatic Amines (e.g., ethylamine) | Aliphatic Schiff Base |

| This compound | Hydrazine Derivatives | Hydrazone |

This table is interactive and shows examples of Schiff base synthesis.

The formyl group and, to a lesser extent, the ester linkage can be targeted for reduction and oxidation reactions.

Reduction:

Selective Reduction of the Formyl Group: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation yields 4-(hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate. The ester group is generally stable under these conditions.

Reduction of Schiff Bases: The imine bond in the Schiff base derivatives can be reduced to a secondary amine using reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or sodium borohydride. This provides a pathway to various N-substituted aminomethyl derivatives.

Reduction of the Ester Linkage: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester group.

Oxidation:

Oxidation of the Formyl Group: The formyl group can be oxidized to a carboxylic acid moiety using various oxidizing agents. A common and mild reagent for this transformation is Oxone (potassium peroxymonosulfate), which can selectively oxidize aldehydes to carboxylic acids, often in high yield, without affecting the ester linkage or the pyridine ring. researchgate.net Other reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid could also be used, but may require more careful control of reaction conditions to avoid over-oxidation or side reactions. The product of this reaction would be 4-(pyridine-4-carbonyloxy)-3-methoxybenzoic acid.

Nucleophilic and Electrophilic Functionalizations at Pyridine and Phenyl Rings

The reactivity of this compound is characterized by the distinct electronic properties of its constituent aromatic rings. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. Conversely, the methoxy-substituted phenyl ring is electron-rich, making it amenable to electrophilic substitution.

While specific studies on the comprehensive nucleophilic and electrophilic functionalization of the unmodified pyridine and phenyl rings of this exact molecule are not extensively detailed in the available literature, the general reactivity patterns of these aromatic systems are well-established. For instance, the pyridine nitrogen can be quaternized, further activating the ring towards nucleophilic addition. The electron-donating methoxy (B1213986) group on the phenyl ring directs electrophiles primarily to the ortho and para positions relative to itself. However, the existing substitution pattern limits the available positions for further functionalization.

A key transformation that has been explored is the reduction of the aldehyde group. Treatment of this compound with sodium triacetoxyhydroborate leads to the selective reduction of the formyl group to a primary alcohol, yielding the corresponding hydroxymethyl derivative. bakhtiniada.ru This transformation highlights the chemo-selectivity achievable, as the ester and the aromatic rings remain intact under these conditions.

Introduction of Heterocyclic Fragments via Acylation and Condensation Reactions

A significant area of investigation for this compound involves the elaboration of the formyl group to introduce new heterocyclic moieties through condensation and subsequent acylation reactions. These transformations are instrumental in creating more complex molecular architectures.

Condensation Reactions with Primary Amines:

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). bakhtiniada.ru This reaction serves as a straightforward method to append various substituents to the core structure. The resulting imines can be further modified, for example, through reduction to secondary amines. One documented example involves the reduction of a Schiff base derivative of the title compound with sodium triacetoxyhydroborate to yield the corresponding amine. bakhtiniada.ru

Synthesis of Isoxazole (B147169) and Isothiazole (B42339) Derivatives:

A notable application of these derivatization strategies is the synthesis of molecules containing isoxazole and isothiazole rings. These heterocyclic fragments are introduced by acylating the alcohol and amine derivatives obtained from the reduction of the parent compound and its Schiff bases. bakhtiniada.ru

Specifically, the alcohol derivative (4-(hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate) can be acylated with 5-arylisoxazole-3-carbonyl chlorides or 4,5-dichloroisothiazole-3-carbonyl chloride to produce the corresponding esters. Similarly, the amine derivatives can be acylated with the same acid chlorides to form amides. These reactions demonstrate a modular approach to incorporating diverse heterocyclic systems. bakhtiniada.ru The synthesized compounds have been shown to readily form complexes with palladium(II), indicating their potential as ligands in coordination chemistry. bakhtiniada.ru

Below are tables summarizing the synthesis of key intermediates and the subsequent introduction of heterocyclic fragments.

Table 1: Synthesis of Key Intermediates from this compound

| Starting Material | Reagent | Product |

| This compound | Sodium triacetoxyhydroborate | 4-(Hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Schiff Base (Imine) | Sodium triacetoxyhydroborate | Secondary Amine |

Table 2: Introduction of Heterocyclic Fragments via Acylation

| Intermediate | Acylating Agent | Resulting Heterocyclic Derivative |

| 4-(Hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate | 5-Arylisoxazole-3-carbonyl chloride | Ester with Isoxazole Fragment |

| 4-(Hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate | 4,5-Dichloroisothiazole-3-carbonyl chloride | Ester with Isothiazole Fragment |

| Secondary Amine | 5-Arylisoxazole-3-carbonyl chloride | Amide with Isoxazole Fragment |

| Secondary Amine | 4,5-Dichloroisothiazole-3-carbonyl chloride | Amide with Isothiazole Fragment |

Advanced Structural Characterization and Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

No specific ¹H or ¹³C NMR chemical shifts, coupling constants, or data from advanced 2D NMR experiments (like COSY, HSQC) for 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate are available. Such data would be crucial for the elucidation of its structural isomers and stereochemical aspects, as well as for investigating any dynamic processes the molecule might undergo in solution.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Identification and Hydrogen Bonding Networks

Detailed vibrational spectroscopy data, including specific absorption bands and their assignments for the functional groups present in the molecule (such as the formyl, methoxy (B1213986), ester, and pyridine (B92270) moieties), are not reported. This information is vital for confirming the presence of these groups and for analyzing potential intermolecular interactions like hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Studies

While a theoretical [M+H]⁺ peak at m/z 258.0766 can be calculated for the molecular formula C₁₄H₁₁NO₄, no experimental high-resolution mass spectrometry data or fragmentation patterns have been published. Such data would be essential for unequivocally confirming the elemental composition and for potential mechanistic studies.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

There are no reports of a successful single-crystal X-ray diffraction study for this compound. Consequently, critical information regarding its solid-state conformation, bond lengths, bond angles, and the arrangement of molecules within a crystal lattice is unavailable.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Information regarding the compound's interaction with ultraviolet and visible light, including absorption and emission maxima, is not documented. These photophysical properties are fundamental to understanding the electronic structure and potential applications in areas like materials science or photochemistry.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. For derivatives of vanillin (B372448), a key structural component of "4-Formyl-2-methoxyphenyl pyridine-4-carboxylate," the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining chemical stability and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy gap between these frontier orbitals is a key indicator of molecular stability.

The molecular electrostatic potential (MEP) surface is another critical descriptor derived from quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. In vanillin and its derivatives, the oxygen atoms of the formyl and methoxy (B1213986) groups typically exhibit negative electrostatic potential, making them likely sites for electrophilic attack.

Table 1: Key Electronic Properties of Vanillin (as a proxy)

| Property | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy, related to the ionization potential and the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy, related to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. |

Conformational Analysis and Potential Energy Surface Mapping using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for analyzing the conformational preferences and mapping the potential energy surface of a molecule. For a flexible molecule like "this compound," with several rotatable bonds, conformational analysis is essential to identify the most stable, low-energy conformations.

While a specific conformational analysis for "this compound" is not documented, studies on vanillin and related structures have employed DFT to investigate their conformational landscapes. For vanillin, the intramolecular hydrogen bond and the relative orientation of the methoxy and hydroxyl groups are key determinants of its conformational stability. researchgate.net Similarly, for the pyridine-4-carboxylate moiety, the orientation of the ester group relative to the pyridine (B92270) ring would be a critical factor.

A potential energy surface scan for the key dihedral angles in "this compound" would reveal the energy barriers between different conformers and identify the global minimum energy structure. This information is crucial for understanding its three-dimensional structure and how it interacts with biological macromolecules.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Condensed Phases

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time, including the influence of the surrounding solvent. Such simulations can provide insights into how a molecule like "this compound" behaves in a biological environment, which is typically an aqueous solution.

In Silico Docking Studies and Binding Affinity Predictions with Macromolecular Targets

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a protein target.

While there are no direct docking studies for "this compound" against telomerase or PPAR, a study on a closely related analogue, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , has been conducted to predict its anti-inflammatory activity via docking with the cyclooxygenase-2 (COX-2) receptor (PDB ID: 6COX). fip.orgfip.org This study provides valuable insights into the potential interactions of the 4-formyl-2-methoxyphenyl (B587787) moiety. The docking results showed that 4-formyl-2-methoxyphenyl-4-chlorobenzoate had a lower binding energy (-8.18 kcal/mol) compared to the parent compound, vanillin (-4.96 kcal/mol), suggesting a potentially higher anti-inflammatory activity. fip.orgfip.org

Table 2: Predicted Binding Energies of a Related Compound with COX-2 Receptor

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 |

The docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor revealed specific interactions with key amino acid residues in the active site. fip.org A crucial interaction was observed with the amino acid Ser353. fip.org Understanding these ligand-receptor interaction fingerprints is vital for structure-based drug design and for optimizing the potency and selectivity of potential inhibitors. The binding mode analysis helps to visualize how the molecule fits into the binding pocket and which functional groups are involved in key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can be used to predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the structural elucidation of the compound.

While specific predicted spectroscopic data for "this compound" is not available in the literature, DFT calculations are a standard method for this purpose. For instance, the vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the formyl and ester groups, and the aromatic C-H and C=C stretching vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Hydrolysis and Transesterification Kinetics and Proposed Mechanisms

The ester linkage in 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Under basic conditions, hydrolysis or transesterification proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com A hydroxide (B78521) ion or an alkoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the departure of the 4-formyl-2-methoxyphenoxide leaving group, yielding a carboxylate (in hydrolysis) or a new ester (in transesterification). masterorganicchemistry.comwikipedia.org The reaction equilibrium can be shifted towards the products by using a large excess of the nucleophile or by removing one of the products. wikipedia.org

In an acidic environment, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comwikipedia.org A water molecule or an alcohol molecule then acts as the nucleophile, attacking the activated carbonyl group. masterorganicchemistry.com This is followed by a series of proton transfer steps (deprotonation of the attacking nucleophile and protonation of the leaving group) and elimination of 4-formyl-2-methoxyphenol to yield the protonated carboxylic acid or the new ester. masterorganicchemistry.com

Mechanistic Pathways of Reduction and Oxidation Reactions Involving the Formyl Group and Pyridine (B92270) Ring

The formyl group and the pyridine ring are both susceptible to redox reactions, though under different conditions.

Oxidation: The aldehyde (formyl) group is readily oxidized to a carboxylic acid. Potassium permanganate (B83412) (KMnO4) is a strong oxidizing agent capable of this transformation under acidic or basic conditions. mychemblog.comlibretexts.org The reaction in a basic medium is thought to proceed via a hydride transfer mechanism. mychemblog.com The mechanism of permanganate oxidation of aromatic aldehydes has been a subject of detailed study. acs.orgubc.ca Surfactants can be used to facilitate the oxidation of aromatic aldehydes in aqueous permanganate solutions. researchgate.net

The pyridine ring is generally resistant to oxidation due to its aromaticity and the electron-withdrawing effect of the nitrogen atom. However, under strong oxidizing conditions, degradation of the ring can occur. Electrochemical oxidation of pyridine derivatives is also possible. researchgate.netnih.gov The oxidation potential is dependent on the substituents on the pyridine ring. nih.gov For instance, the cyclic voltammogram of a thiophene-pyridine co-oligomer showed three redox couples with anodic peak current potentials of Epa = 0.75, 1.10, and 1.34 V versus Ag+/Ag. nih.gov Pyridine N-oxides can also be used as electrocatalysts for the oxidation of C-H bonds. acs.org

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the corresponding benzyl (B1604629) alcohol derivative.

The pyridine ring can be reduced under more forcing conditions, for example, through catalytic hydrogenation with hydrogen gas and a metal catalyst like platinum or palladium. This would lead to the formation of the corresponding piperidine (B6355638) derivative.

Investigation of Complexation Behavior with Transition Metals and Associated Ligand Exchange Dynamics

The pyridine nitrogen atom in 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate possesses a lone pair of electrons, making it a good Lewis base and enabling it to coordinate with a wide variety of transition metals. wikipedia.orgjscimedcentral.com The resulting complexes can have various geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. wikipedia.org

The ester and formyl groups can also potentially participate in coordination, leading to chelation, although this is less common for the ester carbonyl oxygen. Pyridine-carboxylate ligands, in general, are known to form stable chelate complexes with transition metals. rsc.orgnih.gov For instance, pyridine-2,4,6-tricarboxylic acid reacts with various metal ions to form coordination polymers. rsc.org The coordination of the ligand to the metal ion can be observed by shifts in the electronic absorption spectra. rsc.org

Ligand exchange dynamics in such complexes are an important aspect of their reactivity. acs.org The rate of ligand exchange can be studied using techniques like mass spectrometry. rsc.org For example, the exchange of pyridine ligands in cobalt(III) porphyrin cage complexes has been investigated, providing insights into the dissociation rates and activation parameters of the process. rsc.org The lability of the pyridine ligand is influenced by the nature of the metal center, the solvent, and the presence of other ligands in the coordination sphere.

Cycloaddition Reactions and Heterocyclic Annulations Involving the Pyridine Moiety

The pyridine ring can theoretically participate in cycloaddition reactions such as the Diels-Alder reaction, acting as either a diene or a dienophile. However, the aromaticity of the pyridine ring makes it a reluctant participant in such reactions, often requiring harsh conditions or specific activation. acsgcipr.orgyoutube.com

Inverse-electron-demand Diels-Alder reactions, where the pyridine ring is part of an electron-poor diene system, are generally more successful. acsgcipr.org The initial cycloadduct often undergoes further reactions, such as the extrusion of a small molecule, to re-aromatize. acsgcipr.org Transition metal catalysis can also be employed to facilitate [4+2] cycloadditions to synthesize pyridine derivatives. rsc.org For instance, a nickel/Brønsted acid relay-catalyzed reductive [2+2+2] cycloaddition has been developed for the synthesis of pentacyclic pyridine derivatives. acs.org

While specific examples involving this compound are not documented, it is expected that the pyridine ring would exhibit the characteristic reluctance towards cycloaddition reactions. The presence of the electron-withdrawing carboxylate group at the 4-position would further decrease the electron density of the ring, potentially making it a more suitable candidate for reactions with electron-rich dienophiles in inverse-electron-demand scenarios. The synthesis of fused heterocycles containing a pyridine ring has been achieved through the Diels-Alder reaction of in situ generated 3,4-pyridyne. researchgate.net Thio-Diels-Alder reactions have also been reported with pyridine-containing dienophiles. nih.gov

Photochemical and Thermal Stability Studies and Degradation Pathways

Photochemical Stability: The photochemical behavior of this compound is expected to be a composite of the photochemistry of its vanillin (B372448) and pyridine moieties. Vanillin itself can undergo photodegradation. nih.gov The photolysis of vanillin can produce a short-lived triplet state, which can lead to the formation of radicals and subsequent degradation products, including dimers. nih.gov The quantum yield for the photochemical loss of vanillin has been found to be wavelength-dependent. rsc.org

Pyridine and its derivatives are also subject to photodegradation, which can be accelerated by photocatalysts such as ZnO or TiO2. espublisher.commdpi.com The degradation mechanism involves the generation of reactive oxygen species like hydroxyl and superoxide (B77818) radicals. espublisher.com The rate of photodegradation is influenced by factors such as the initial concentration of pyridine, pH, and the presence of catalysts. mdpi.commdpi.com UV photolysis can also lead to the formation of products like succinic acid, which may be more readily biodegradable. nih.gov

Thermal Stability: The thermal stability of the molecule is primarily limited by the ester linkage. Aromatic esters generally exhibit a range of thermal stabilities. mdpi.comresearchgate.net Thermal degradation of aromatic poly(ester-imide)s has been shown to initiate with the cleavage of the ester linkages at elevated temperatures. researchgate.net The pyrolysis of simple esters can lead to the formation of carboxylic acids and alkenes through a six-centered decomposition mechanism. stackexchange.com For more complex aromatic esters, thermal degradation can result in the breaking of ester groups, leading to the formation of anhydrides and other products. nih.gov The onset of degradation for aromatic esters can range widely, but for many, it occurs at temperatures well above their melting points. mdpi.com

The following table summarizes the key reactive sites and expected reactions for this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Expected Products |

| Ester | Hydrolysis (Basic) | NaOH (aq), heat | Pyridine-4-carboxylic acid, 4-Formyl-2-methoxyphenol |

| Ester | Hydrolysis (Acidic) | H3O+, heat | Pyridine-4-carboxylic acid, 4-Formyl-2-methoxyphenol |

| Ester | Transesterification | R'OH, acid or base catalyst | 4-Formyl-2-methoxyphenyl R'-carboxylate, Pyridine-4-carboxylic acid |

| Formyl (Aldehyde) | Oxidation | KMnO4, H+ or OH- | 4-Carboxy-2-methoxyphenyl pyridine-4-carboxylate |

| Formyl (Aldehyde) | Reduction | NaBH4, then H3O+ | 4-(Hydroxymethyl)-2-methoxyphenyl pyridine-4-carboxylate |

| Pyridine Ring | Reduction | H2, Pt/Pd catalyst | 4-Formyl-2-methoxyphenyl piperidine-4-carboxylate |

| Pyridine Ring | Complexation | Transition metal salts (e.g., CuCl2, NiCl2) | Metal-pyridine complex |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design and Synthesis of Analogues with Targeted Structural Modifications on the Pyridine (B92270), Ester, and Methoxy-Formyl Phenyl Moieties

The synthesis of the parent compound, 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate, is achieved through the acylation of vanillin (B372448) with isonicotinoyl chloride. bakhtiniada.ru This foundational reaction provides a versatile platform for generating a wide array of analogues by modifying its three primary structural components: the pyridine ring, the central ester linkage, and the methoxy-formyl phenyl moiety.

Modifications on the Methoxy-Formyl Phenyl Moiety: The formyl group is a key site for derivatization.

Condensation Reactions: Condensation with primary amines readily yields corresponding Schiff bases. bakhtiniada.ru

Reduction: The formyl group can be reduced to a primary alcohol using reagents like sodium triacetoxyhydroborate. This alcohol can then be further functionalized, for instance, by acylation with various acid chlorides to produce new esters. bakhtiniada.ru

Modifications on the Pyridine Moiety: The pyridine ring's nitrogen atom and aromatic carbons are amenable to substitution, which can significantly alter the molecule's electronic and steric properties. While direct modifications on the synthesized parent compound are less commonly described, the general synthesis allows for the use of substituted isonicotinoyl chlorides from the outset. Introducing electron-donating or electron-withdrawing groups can fine-tune the compound's reactivity and biological interactions. nih.govresearchgate.net

Modifications on the Ester Moiety: The ester linkage itself can be a target. Hydrolysis would separate the pyridine and phenyl moieties, while transesterification could introduce different linker characteristics. More complex strategies involve replacing the ester with a more stable amide linkage, a common strategy in medicinal chemistry to improve metabolic stability. nih.gov

Elucidation of Specific Structural Features Correlating with Mechanistic Biological Pathway Modulations

The structural features of 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate and its derivatives are directly linked to their function in both catalytic and biological systems.

Enzyme Inhibition: The pyridine carboxylic acid scaffold is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov The carboxylic group can coordinate with metal ions within an enzyme's active site, while the pyridine ring can engage in various non-covalent interactions. nih.gov

Prolyl 4-hydroxylase Inhibition: Studies on related 5-amide substituted pyridine-2-carboxylic acids have shown that they act as inhibitors of prolyl 4-hydroxylase. nih.gov This suggests that the pyridine-carboxylate core of the title compound is a crucial feature for potential enzyme inhibitory activity.

Lipoxygenase Inhibition: The methoxyphenyl portion of the molecule is also significant. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified them as potent and selective inhibitors of 12-lipoxygenase. nih.gov This highlights the importance of the methoxy-substituted phenyl ring in directing selective interactions with enzyme targets.

Receptor Binding: For a molecule to bind effectively to a biological receptor, specific structural and electronic characteristics are required. The ease of substitution on the pyridine ring allows for the fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for optimizing receptor affinity and selectivity. nih.gov

Catalytic Activity: Beyond biological pathways, derivatives of this compound have demonstrated significant utility in chemical transformations. Palladium(II) chloride complexes formed with the parent compound and its Schiff base derivatives exhibit high catalytic activity in the Suzuki reaction, specifically in the coupling of 3-bromobenzoic acid with 4-methoxyphenylboronic acid in water. bakhtiniada.ru This indicates that the pyridine nitrogen and other potential coordination sites on the molecule are key to its ability to stabilize a catalytically active metal center.

Table 1: Correlation of Structural Moieties with Biological/Chemical Activity

| Structural Moiety | Key Structural Feature | Observed or Potential Activity Modulation | Example Application/Target |

|---|---|---|---|

| Pyridine-4-carboxylate | Nitrogen atom, carboxylic group, aromatic ring | Coordinates with metal ions; participates in hydrogen bonding and π-stacking interactions | Enzyme Inhibition (e.g., Prolyl 4-hydroxylase), Metal Complexation for Catalysis |

| Methoxy-Formyl Phenyl | Formyl group (aldehyde) | Acts as a reactive handle for synthesizing derivatives (e.g., Schiff bases, alcohols) | Analogue Synthesis |

| Methoxy-Formyl Phenyl | Methoxy (B1213986) group | Influences electronic properties and steric profile; can participate in hydrogen bonding | Enzyme Inhibition (e.g., 12-Lipoxygenase) |

| Overall Molecule | Coordination sites (N, O atoms) | Forms stable complexes with transition metals like Palladium(II) | Catalysis (e.g., Suzuki Reaction) |

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

To systematically explore the vast chemical space made possible by analogue synthesis and to rationalize observed activities, computational methods are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach for correlating physicochemical properties of compounds with their biological activities or chemical reactivity.

For pyridine carboxylic acid derivatives, QSAR studies have been successfully applied to understand and predict their activities. nih.govresearchgate.net A typical QSAR study involves:

Descriptor Calculation: A range of molecular descriptors are calculated for a series of analogues. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

Model Generation: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity (e.g., IC₅₀ for enzyme inhibition).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds.

A 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified the key pharmacophore features and predicted the biological activity of 86 compounds. nih.gov The resulting model showed a strong correlation between the predicted and experimental data, demonstrating the utility of this approach. nih.gov Such models can guide the design of new analogues by predicting which modifications are most likely to enhance the desired activity.

Table 2: Key Parameters in QSAR Modeling of Pyridine Derivatives

| Parameter Type | Specific Descriptor Examples | Relevance to SAR |

|---|---|---|

| Electronic | Partial atomic charges, HOMO/LUMO energies, Dipole moment | Describes the molecule's ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes. |

| Steric | Molecular weight, van der Waals volume, Surface area | Relates to how the molecule fits into a binding site; bulky groups can cause steric hindrance. |

| Topological | Connectivity indices, Shape indices | Quantifies molecular shape, size, and branching, which are crucial for receptor fit. |

| Lipophilic | LogP (octanol-water partition coefficient) | Predicts the molecule's solubility and ability to cross biological membranes. |

Influence of Substituent Effects on Chemical Reactivity and Selectivity in Organic Transformations

The substituents on both the pyridine and phenyl rings of this compound profoundly influence its chemical reactivity.

The reactivity of the formyl group is a prime example. As an aldehyde, it readily undergoes nucleophilic addition, making it a synthetic handle for creating derivatives like Schiff bases and secondary amines. bakhtiniada.ru The electronic nature of the phenyl ring, influenced by the methoxy and ester groups, modulates the electrophilicity of the formyl carbon.

In the context of organic transformations, the electronic properties of the pyridine ring are critical. In studies of related N-pyridyl-carboxamides, the position of substituents on the pyridine ring was found to significantly affect the reactivity in acylation reactions. mdpi.comresearchgate.net Sterically hindering groups, particularly near the reacting nitrogen atom, can prevent or slow down reactions. mdpi.comresearchgate.net Similarly, for this compound, substituents on the pyridine ring would alter the nucleophilicity of the pyridine nitrogen, affecting its ability to act as a catalyst or participate in complex formation.

Rational Molecular Design Strategies for Enhanced Performance in Targeted Applications

Rational molecular design leverages a deep understanding of SAR to create molecules with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent starting point for such strategies.

For Enzyme Inhibition:

Scaffold Hopping and Bioisosteric Replacement: If the ester linkage proves to be metabolically labile, it could be replaced with a more robust bioisostere, such as an amide or an oxadiazole.

Structure-Based Design: If the crystal structure of a target enzyme is known, molecular docking studies can be performed. Analogues of the title compound can be computationally docked into the active site to predict binding modes and affinities. This information guides the synthesis of derivatives with optimized interactions, as demonstrated in the design of novel urease inhibitors based on a pyridine carboxamide scaffold. mdpi.com

Fragment-Based Growth: The methoxy-phenyl and pyridine-carboxylate fragments can be considered independently. By identifying how each fragment interacts with a target, new molecules can be designed by linking them or growing substituents from them to maximize favorable interactions.

For Catalysis:

Ligand Tuning: To enhance catalytic performance, the electronic and steric properties of the ligand can be systematically tuned. Adding electron-donating groups to the pyridine ring could increase the electron density on the coordinated palladium center, potentially accelerating the reductive elimination step. Conversely, bulky substituents could be introduced to promote specific selectivities.

By combining synthetic accessibility, detailed SAR analysis, and computational modeling, rational design strategies can efficiently navigate the chemical landscape to develop analogues of this compound with superior performance in applications ranging from medicinal chemistry to catalysis.

Exploration of Potential Applications Based on Mechanistic Understanding

Investigation of Enzyme Modulatory Activities and Biochemical Mechanisms (in vitro)

The unique structural amalgamation within 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate, featuring a vanillin (B372448) moiety and a pyridine (B92270) ring, suggests a potential for interaction with various enzymatic systems. Vanillin and its derivatives have been reported to exhibit inhibitory effects on several enzymes, including cholinesterases, which are critical in the regulation of neurotransmitter levels. nih.govmdpi.comnih.gov Similarly, pyridine-based structures are integral to many coenzymes and have been incorporated into synthetic enzyme inhibitors. nih.govnih.govmdpi.com

In vitro studies on related pyridine derivatives have demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, a series of pyridine derivatives with carbamic or amidic functions were synthesized and evaluated as cholinesterase inhibitors, with some compounds exhibiting potent inhibition of human AChE and BChE. nih.gov The mechanism of inhibition for some of these derivatives was identified as mixed-type, indicating interaction with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov While direct in vitro enzymatic assays on 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate are not extensively documented in the reviewed literature, the established activities of its constituent moieties provide a strong rationale for its investigation as a potential enzyme modulator.

Table 1: Cholinesterase Inhibitory Activities of Related Pyridine Derivatives

| Compound Type | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Pyridine derivatives with carbamic function | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 µM | nih.gov |

| Pyridine derivatives with carbamic function | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 µM | nih.gov |

This table presents data for related compounds to infer the potential activity of this compound.

Receptor Binding Studies and Signaling Pathway Interventions (in vitro)

The exploration of this compound in receptor binding studies is a nascent field. The structural components of the molecule, however, offer insights into its potential interactions with biological receptors. Vanillin derivatives have been investigated for their ability to interact with various receptors, including those involved in neuronal signaling. A recent study synthesized a vanillin azine derivative and computationally investigated its potential as a blocker of the N-Terminal Ras-Binding Domain (RBD) in human a-Raf kinase, a key component in cellular signaling pathways. researchgate.net

Catalytic Applications in Organic Synthesis (e.g., Suzuki Reactions via Metal Complexes)

The utility of pyridine-containing ligands in stabilizing palladium catalysts for Suzuki reactions is well-established. researchgate.net These ligands can enhance the catalytic activity and stability of the palladium center, leading to higher yields and broader substrate scope. While comprehensive studies detailing the catalytic performance of a palladium complex of this compound are still emerging, the foundational principles of coordination chemistry and catalysis strongly support this application. The electronic properties of the vanillin-derived portion of the ligand could further modulate the catalytic activity of the metal center.

Table 2: Application of Palladium-Pyridine Complexes in Suzuki-Miyaura Reactions

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Palladium supported on pyridine-based covalent organic polymer | Various aryl halides and arylboronic acids | Ligand-free, ethyl lactate | High | researchgate.net |

This table highlights the use of related pyridine-based catalyst systems, suggesting the potential of this compound in this area.

Exploration as Ligands for Coordination Chemistry and Advanced Materials

The structural features of this compound, including the pyridine nitrogen, the ester carbonyl oxygen, and the aldehyde group, present multiple potential coordination sites for metal ions. This makes it an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The synthesis and characterization of transition metal complexes with ligands containing pyridine and other functional groups have been extensively studied. researchgate.netmdpi.commdpi.comnih.gov

The coordination of metal ions to such ligands can lead to the formation of diverse supramolecular architectures with interesting properties and potential applications in areas such as catalysis, gas storage, and materials science. For instance, the synthesis of transition metal(II) complexes with a Schiff base ligand derived from o-vanillin has been reported, where the ligand coordinates to the metal center through the phenolic oxygen and the imine nitrogen. mdpi.com The specific coordination behavior of this compound with different transition metals would depend on the reaction conditions and the nature of the metal ion, offering a rich area for further investigation.

Chemo-sensing and Luminescent Probe Development Based on Electronic Properties

The inherent fluorescence and electronic properties of aromatic systems like the one present in this compound make it a promising scaffold for the development of chemosensors and luminescent probes. Pyridine-based fluorescent probes are known for their application in detecting metal ions and other analytes. mdpi.comresearchgate.net The vanillin moiety also possesses interesting photophysical properties that can be exploited for sensing applications. rsc.org

A recent study developed a fluorescent probe with a vanillin-pyridine-imidazole core structure for the detection of carboxylesterase. nih.govnih.gov This probe exhibited a distinct fluorescence signal upon enzymatic activity, demonstrating the potential of combining vanillin and pyridine structures for the design of sensitive and selective probes. nih.govnih.gov The electronic properties of this compound could be modulated by the binding of specific analytes to the pyridine nitrogen or the formyl group, leading to a change in its fluorescence or absorption spectrum. This provides a basis for its exploration in the development of novel sensors for environmental or biological monitoring.

Table 3: Characteristics of a Vanillin-Pyridine-Imidazole Based Fluorescent Probe

| Probe Name | Target Analyte | Excitation Wavelength | Emission Wavelength | Quantum Yield (Probe/Product) | Reference |

|---|

This table provides an example of a related fluorescent probe, indicating the potential of the vanillin-pyridine scaffold in chemosensor development.

Assessment of Allelopathic Properties and Plant Growth Regulation Mechanisms (for related compounds)

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Vanillin and other phenolic compounds are known to possess allelopathic properties. academicoa.comnih.govidosi.org Studies have shown that vanillin can inhibit the germination and seedling growth of various plant species. academicoa.comnih.gov

The esterification of vanillin to form this compound could potentially modify its allelopathic activity. The pyridine moiety itself is a component of many biologically active molecules and could influence the uptake and transport of the compound in plants. While direct studies on the allelopathic effects of this specific ester are limited, research on related allelochemicals provides a basis for its investigation as a potential plant growth regulator. For instance, binary mixtures of vanillin with other allelochemicals have been shown to exhibit synergistic inhibitory effects on the germination and seedling growth of certain plants. nih.gov This suggests that the combination of the vanillin and pyridine-4-carboxylate structures in a single molecule could lead to interesting and potentially useful plant growth regulatory properties.

Table 4: Allelopathic Effects of Vanillin on Plant Germination

| Plant Species | Vanillin Concentration | Effect | Reference |

|---|---|---|---|

| Lettuce and Radish | 100 ppm and 200 ppm | High inhibitory effects on germination rates | academicoa.com |

| Chinese amaranth | 400 µM | Inhibited seed germination and seedling growth | nih.gov |

This table summarizes the known allelopathic effects of vanillin, a key structural component of the title compound.

Future Research Directions and Unanswered Questions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of vanillin (B372448) esters can often rely on traditional methods that may involve hazardous reagents or generate significant waste. patsnap.com Future research must prioritize the development of greener synthetic routes for 4-Formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylate.

Key research objectives should include:

Bio-based Precursors: Exploring the use of renewable feedstocks is paramount. Vanillin itself can be produced from lignin, a waste product of the paper industry, or biosynthesized from precursors like ferulic acid, eugenol, or glucose using microbial fermentation. researchgate.netnih.gov Research should focus on integrating these sustainable vanillin sources directly into the esterification process.

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems can drastically improve atom economy and reduce waste. This includes developing novel catalysts for the esterification of vanillin with pyridine-4-carboxylic acid. Furthermore, innovative methods for the synthesis of the pyridine (B92270) moiety, such as the direct C4-selective carboxylation of pyridines using CO2, represent a promising atom-economical approach. chemistryviews.org

Alternative Energy Sources: Investigating the use of microwave irradiation or other non-conventional energy sources could lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. fip.org

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally benign alternative to chemical synthesis. researchgate.net Future work could focus on identifying or engineering enzymes, such as lipases or esterases, that can efficiently catalyze the formation of the ester bond between vanillin and pyridine-4-carboxylic acid under mild, aqueous conditions.

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Methods | Future Sustainable Methods |

|---|---|---|

| Precursors | Petroleum-derived | Lignin, ferulic acid, bio-based sources researchgate.net |

| Catalysis | Stoichiometric reagents, strong acids | Reusable solid catalysts, enzymes researchgate.net |

| Solvents | Volatile organic compounds | Greener solvents, solvent-free conditions |

| Energy | Conventional heating | Microwave irradiation, sonication fip.org |

| Byproducts | Significant waste streams | Minimal byproducts, high atom economy chinakxjy.com |

Deeper Understanding of Complex Reaction Networks and Transient Intermediates

Future research should aim to:

Identify Transient Species: In many biological and chemical conversions of vanillin and its precursors, transient intermediates play a critical role. For instance, in the microbial catabolism of ferulic acid, vanillin itself can be a transient intermediate that is rapidly converted to other products like vanillic acid or vanillyl alcohol. nih.govnih.gov Spectroscopic techniques (e.g., in-situ NMR) and computational modeling could be employed to identify and characterize any short-lived intermediates in the synthesis of the target ester.

Map Side-Reaction Pathways: The aldehyde group of vanillin is susceptible to oxidation, reduction, or condensation reactions. nih.gov Similarly, the pyridine ring can participate in various transformations. A key research goal is to elucidate the conditions under which these side reactions occur and to develop strategies to suppress them, thereby increasing the yield and purity of the desired product.

Elucidate Catalytic Mechanisms: When using catalysts, especially novel biocatalysts or transition metal complexes, it is essential to understand the detailed mechanism of action. researchgate.net This includes identifying the active catalytic species, understanding substrate binding, and characterizing the elementary steps of the catalytic cycle.

Integration of Advanced Computational Models for Predictive Design and Discovery

Computational chemistry and chemoinformatics offer powerful tools for accelerating the discovery and development of new molecules and materials. nih.gov For 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate and its analogues, computational models can provide valuable insights that would be time-consuming and costly to obtain through experimentation alone.

Future directions in this area include:

Predicting Bioactivity: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of the compound to various biological targets, such as enzymes or receptors. fip.orgnih.gov For example, studies on other vanillin derivatives have used these techniques to identify potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Similar in silico screening could guide the exploration of the therapeutic potential of this compound.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of analogues and their biological activity or physical properties. researchgate.net These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Reaction Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathways for the synthesis of the target compound. mdpi.com This can help in understanding reaction mechanisms, predicting the stability of intermediates, and designing more efficient catalysts.

Exploration of Novel Mechanistic Pathways in Biological Systems

The biological activity of a molecule is intimately linked to its metabolic fate and its interactions with cellular machinery. While the individual components, vanillin and pyridine carboxylic acids, have known biological roles, the effects of the combined molecule are largely unexplored. nih.govnih.gov

Key unanswered questions for future research include:

Metabolic Fate: How is this compound metabolized in biological systems? Is the ester bond hydrolyzed to release vanillin and isonicotinic acid, or does the molecule undergo other transformations first? Understanding its metabolic stability and identifying its metabolites is a critical first step in evaluating its biological profile.

Enzyme Inhibition and Activation: The pyridine carboxylic acid scaffold is a versatile feature in medicinal chemistry, known to interact with various enzymes. nih.gov Research should investigate whether the target compound acts as an inhibitor or activator of key enzyme classes, potentially uncovering novel therapeutic applications.

Interaction with Signaling Pathways: Vanillin and its derivatives are known to modulate various cellular signaling pathways, including those involved in inflammation and oxidative stress. researchgate.net It is crucial to investigate how this compound interacts with these and other pathways, which could reveal novel mechanisms of action. The phenylpropanoid biosynthesis pathway, which is central to the formation of vanillin precursors in plants, could also provide clues to related pathways in other organisms. mdpi.com

Design of Next-Generation Analogues for Specific Research Applications

The structure of this compound serves as a versatile scaffold that can be systematically modified to create a library of new compounds with tailored properties. The design of these next-generation analogues can be guided by computational predictions and a deeper understanding of structure-activity relationships.

Future research should focus on:

Systematic Structural Modification: Analogues can be created by modifying either the vanillin or the pyridine moiety. For example, the position of the methoxy (B1213986) and aldehyde groups on the phenyl ring could be altered, or different substituents could be introduced onto the pyridine ring. nih.gov These modifications can fine-tune the electronic, steric, and lipophilic properties of the molecule.

Target-Oriented Design: Based on computational predictions and initial biological screening, analogues can be specifically designed to enhance activity against a particular target, such as a specific enzyme or receptor. nih.gov This approach is widely used in drug discovery to optimize lead compounds.

Development of Research Tools: Some analogues may not be suitable as therapeutics but could serve as valuable research tools. For example, incorporating a fluorescent tag or a reactive group could allow the molecule to be used as a probe to study biological processes or to identify the binding partners of the parent compound.

Q & A

Q. What are the recommended synthetic routes for 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, and how can reaction efficiency be optimized?

A common method involves esterification between pyridine-4-carbonyl chloride and 4-formyl-2-methoxyphenol under base catalysis (e.g., pyridine or DMAP). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 acyl chloride to phenol). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Optimization may involve Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR : H and C NMR to verify ester linkage (δ ~7.5–8.5 ppm for pyridine protons, δ ~160–170 ppm for carbonyl carbons).

- IR : Peaks at ~1720 cm (ester C=O) and ~1690 cm (formyl group).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H] expected at m/z 285.1).

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests show degradation under prolonged exposure to light (photooxidation of formyl group) or acidic/basic conditions (hydrolysis of the ester bond). Recommended storage: dark, anhydrous environments at –20°C. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid solvent interactions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities with targets like COX-2, leveraging the formyl group’s role in covalent interactions. Solvent effects (PCM models) refine reaction pathway predictions .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from solvent polarity, tautomerism, or impurities. Mitigation steps:

- Compare experimental data with simulated spectra (Gaussian or ACD/Labs).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Replicate synthesis under inert conditions to rule out oxidation artifacts .

Q. What methodologies enable the study of its role as an intermediate in multi-step syntheses?

- Functionalization : Reductive amination of the formyl group to generate Schiff base derivatives.

- Cross-coupling : Suzuki-Miyaura reactions at the pyridine ring (Pd catalysts, aryl boronic acids).

- Protection/deprotection : Selective masking of the formyl group (e.g., acetal formation) for sequential reactions .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

Statistical tools like Response Surface Methodology (RSM) identify optimal parameters:

- Catalyst: Pyridine vs. DMAP (DMAP reduces reaction time by 30%).

- Solvent: Dichloromethane (high solubility) vs. THF (lower toxicity).

- Temperature: 25°C for batch vs. flow chemistry (enhanced heat transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.